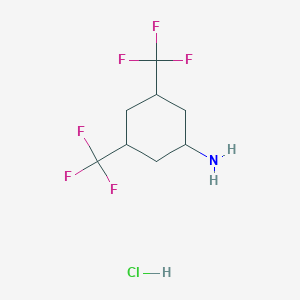

3,5-Bis(trifluoromethyl)cyclohexanamine HCl

説明

Molecular Structure Analysis

The InChI code for 3,5-Bis(trifluoromethyl)cyclohexanamine HCl is 1S/C8H11F6N.ClH/c9-7(10,11)4-1-5(8(12,13)14)3-6(15)2-4;/h4-6H,1-3,15H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

3,5-Bis(trifluoromethyl)cyclohexanamine HCl is a white to yellow solid . It should be stored at a temperature of 2-8°C .科学的研究の応用

Catalytic Oxidation

A study by Yu et al. (2014) discusses the use of a related compound, 1,2-Bis[3,5-bis(trifluoromethyl)phenyl]diselane, in the catalytic oxidation of cyclohexene, resulting in trans-1,2-cyclohexanediol. This process is notable for its high atom-economic properties, clean procedures, and eco-friendly catalysts, making it potentially suitable for industrial production.

Biogenic Amines Determination

Jastrzębska et al. (2018) utilized 3,5-bis-(trifluoromethyl)phenyl isothiocyanate, a compound similar to 3,5-Bis(trifluoromethyl)cyclohexanamine HCl, for the derivatization of certain biogenic amines. This method, involving liquid chromatography-tandem mass spectrometry (LC-MS/MS) and 19F nuclear magnetic resonance, offers a convenient approach for the determination of biogenic amines in beverages (Jastrzębska et al., 2018).

Radiosynthesis in Tumor Imaging

Asakawa et al. (2012) explored the use of a derivative of 3,5-Bis(trifluoromethyl)cyclohexanamine HCl in the radiosynthesis of a compound for PET imaging in tumors. This derivative showed potential as a ligand for imaging proteasome and kinase, which are overexpressed in tumors (Asakawa et al., 2012).

Corrosion Inhibition

Research by Lagrenée et al. (2002) highlights the use of 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, a compound structurally related to 3,5-Bis(trifluoromethyl)cyclohexanamine HCl, in the corrosion inhibition of mild steel. This study demonstrates the compound's effectiveness in protecting steel against corrosion in acidic environments (Lagrenée et al., 2002).

Asymmetric Biocatalytic Reduction

A novel bacterial strain, Leifsonia xyli HS0904, was discovered by Wang et al. (2011), capable of reducing a derivative of 3,5-bis(trifluoromethyl) acetophenone to an enantiomerically pure form. This finding reveals the potential of certain bacteria in producing chiral alcohols, which are key intermediates in various chemical syntheses (Wang et al., 2011).

Safety in Chemical Synthesis

An investigation into the safety aspects of producing 3,5-bis(trifluoromethyl)phenyl Grignard reagents, related to 3,5-Bis(trifluoromethyl)cyclohexanamine HCl, was conducted by Leazer et al. (2003). This study outlines safe methods for handling potentially explosive chemicals, ensuring reliable and secure production of these reagents (Leazer et al., 2003).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is a combustible liquid and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It may also cause damage to organs through prolonged or repeated exposure . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gear, and keeping away from heat/sparks/open flames/hot surfaces .

特性

IUPAC Name |

3,5-bis(trifluoromethyl)cyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F6N.ClH/c9-7(10,11)4-1-5(8(12,13)14)3-6(15)2-4;/h4-6H,1-3,15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALBRWXRKTICYFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(CC1C(F)(F)F)N)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClF6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Bis(trifluoromethyl)cyclohexanamine HCl | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(Propan-2-yloxy)phenyl]piperazine dihydrochloride](/img/structure/B1381655.png)

![6-Bromo-8-chloroimidazo[1,5-a]pyridine](/img/structure/B1381666.png)

![2-(5-Bromopyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1381670.png)